![molecular formula C8H11ClN4OS B12937535 2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide CAS No. 86627-44-3](/img/structure/B12937535.png)
2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Chloro-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, a dimethylamino group, and a thioacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 4-chloro-6-(dimethylamino)pyrimidine with a thiol-containing compound.
Thioacetamide Introduction: The thioacetamide group is introduced via nucleophilic substitution reactions, where the thiol group reacts with an acetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. Solvent selection and purification steps are also crucial to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Chloro-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrimidine ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base like sodium hydride (NaH) are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified pyrimidine derivatives.
Substitution: Various substituted pyrimidine compounds.
Aplicaciones Científicas De Investigación
2-((4-Chloro-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used to study the interactions of pyrimidine derivatives with biological targets.
Industrial Applications: It is utilized in the development of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2-((4-Chloro-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethylamino groups on the pyrimidine ring contribute to its binding affinity and specificity. The thioacetamide moiety may also play a role in modulating the compound’s activity by interacting with thiol-containing biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4,6-Dichloropyrimidin-2-yl)thio)acetamide
- 2-((4-Methoxy-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide
- 2-((4-Chloro-6-(methylamino)pyrimidin-2-yl)thio)acetamide
Uniqueness
2-((4-Chloro-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide is unique due to the presence of both chloro and dimethylamino groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the thioacetamide moiety provides a distinct profile that can be exploited in various applications.
Propiedades
Número CAS |
86627-44-3 |
|---|---|
Fórmula molecular |
C8H11ClN4OS |
Peso molecular |
246.72 g/mol |
Nombre IUPAC |
2-[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C8H11ClN4OS/c1-13(2)7-3-5(9)11-8(12-7)15-4-6(10)14/h3H,4H2,1-2H3,(H2,10,14) |
Clave InChI |
QQHSCMQISUSANK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=NC(=N1)SCC(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


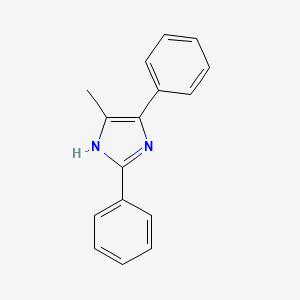
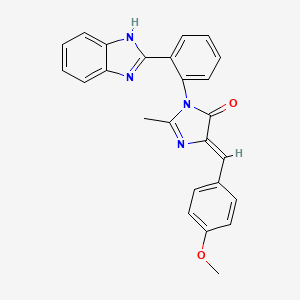



![2-[[4-phenyl-3-(2H-tetrazol-5-yl)phenyl]methyl-propylamino]pyridine-3-carboxylic acid](/img/structure/B12937498.png)
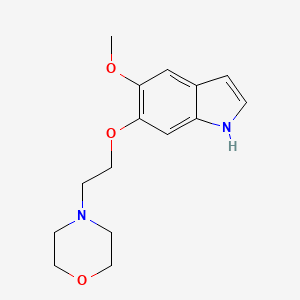
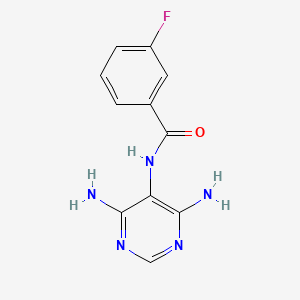
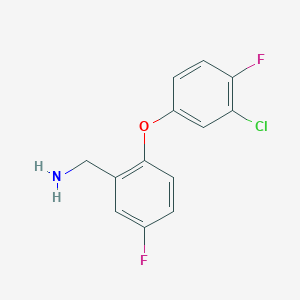


![tert-Butyl 4-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12937539.png)


